3-bromo-1,8-naphthyridine-2-carboxylic Acid 3-bromo-1,8-naphthyridine-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 893723-53-0
VCID: VC4508086
InChI: InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14)
SMILES: C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.055

3-bromo-1,8-naphthyridine-2-carboxylic Acid

CAS No.: 893723-53-0

Cat. No.: VC4508086

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.055

* For research use only. Not for human or veterinary use.

3-bromo-1,8-naphthyridine-2-carboxylic Acid - 893723-53-0

Specification

CAS No. 893723-53-0
Molecular Formula C9H5BrN2O2
Molecular Weight 253.055
IUPAC Name 3-bromo-1,8-naphthyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14)
Standard InChI Key FAYPMMVMEAKHFF-UHFFFAOYSA-N
SMILES C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br

Introduction

3-Bromo-1,8-naphthyridine-2-carboxylic acid is a derivative of the 1,8-naphthyridine scaffold, which is known for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This specific compound is a halogenated derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Synthesis and Derivatives

The synthesis of 3-bromo-1,8-naphthyridine-2-carboxylic acid typically involves the bromination of 1,8-naphthyridine-2-carboxylic acid. This process can be achieved through various methods, including electrophilic aromatic substitution reactions.

Derivatives of this compound, such as the ethyl ester (CAS: 2044706-61-6), are commercially available and used as building blocks in organic synthesis . These derivatives can be further modified to introduce different functional groups, enhancing their biological activity or chemical reactivity.

Biological Activities

While specific biological activity data for 3-bromo-1,8-naphthyridine-2-carboxylic acid is limited, the 1,8-naphthyridine scaffold is known for its broad spectrum of biological activities. These include:

  • Antimicrobial Activity: 1,8-Naphthyridine derivatives have shown effectiveness against various pathogens, including bacteria and fungi .

  • Antitubercular Activity: Some derivatives of 1,8-naphthyridine have demonstrated promising activity against Mycobacterium tuberculosis .

  • Anticancer and Anti-inflammatory Activities: These compounds have been explored for their potential in cancer treatment and inflammation reduction .

Research Findings and Applications

Research on 1,8-naphthyridine derivatives highlights their potential in pharmaceutical applications. The presence of a carboxylic acid group in 3-bromo-1,8-naphthyridine-2-carboxylic acid could facilitate the synthesis of amides or esters, which might enhance its biological activity.

CompoundBiological ActivityReference
1,8-Naphthyridine DerivativesAntimicrobial, Antiviral, Anticancer
1,8-Naphthyridine-3-carbonitrile DerivativesAntitubercular
2-Amino-1,8-naphthyridine-3-carboxamide DerivativesAntimicrobial

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